BenchChemオンラインストアへようこそ!

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

Butyrylcholinesterase inhibition Enzyme assay Neuropharmacology

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS 436811-17-5) is a synthetically modified amino acid derivative featuring a unique 4-ethoxybenzoyl substituent that enhances lipophilicity (ALogP 1.43) versus unsubstituted benzoyl analogs (ALogP ~0.8). This structural differentiation is critical for reproducible SAR studies. Validated as a BuChE inhibitor (IC50 5.02–12.2 μM), selective nAChR α2β4 probe, and in vivo active anti-Pneumocystis agent (reduces cyst burden to 1% at 0.027 μmol/kg/day). Ideal for medicinal chemistry and biochemical screening. Choose this specific CAS-grade compound to ensure experimental consistency and avoid non-transferable data from generic analogs.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 436811-17-5
Cat. No. B1599084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
CAS436811-17-5
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C13H17NO5/c1-3-19-10-6-4-9(5-7-10)12(16)14-11(8(2)15)13(17)18/h4-8,11,15H,3H2,1-2H3,(H,14,16)(H,17,18)
InChIKeyBXTMOOUVMOFGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric Acid (CAS 436811-17-5): A Differentiated Threonine-Derived Building Block for Research & Synthesis


2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS 436811-17-5), also known as (4-Ethoxybenzoyl)-L-threonine, is a synthetically modified amino acid derivative. It belongs to the class of N-acylated α-amino acids [1] and possesses a characteristic 4-ethoxybenzoyl substituent on the α-amine and a hydroxyl group on the β-carbon, a structure that defines its physicochemical and potential biochemical profile .

Beyond Benzoyl-Threonine: Why the 4-Ethoxy Modification in CAS 436811-17-5 Mandates Specific Sourcing


Substituting 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid with a generic N-benzoyl-threonine (CAS 27696-01-1) or other alkoxy analogs introduces significant structural and functional divergence [1]. The 4-ethoxy substituent directly alters the electronic distribution and lipophilicity of the benzoyl moiety, impacting molecular recognition in biochemical assays and synthetic reactivity. Consequently, the use of an unsubstituted or differently substituted analog in a defined experimental protocol will likely result in non-transferable activity data and unreliable outcomes, justifying the need for this specific CAS registry entry.

Quantitative Differentiation of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric Acid (CAS 436811-17-5): Assay-Based Evidence


Inhibitory Potency Against Butyrylcholinesterase: A Comparative Assessment with Class-Level Inhibitors

In vitro inhibition of butyrylcholinesterase (BuChE) from horse serum demonstrates an IC50 range of 5.02–12.2 μM for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid . While direct comparator data for close analogs are absent in the public domain, this potency level situates the compound within the lower-micromolar range typical of many synthetic BuChE inhibitors. For instance, the clinically used BuChE inhibitor ethopropazine exhibits an IC50 of approximately 0.5 μM, and the naturally occurring alkaloid huperzine A has an IC50 of >10 μM against BuChE. This evidence positions the compound as a moderately potent ligand in this enzyme class.

Butyrylcholinesterase inhibition Enzyme assay Neuropharmacology

Functional Inhibition of an RNA Target: Preliminary Activity and Implications for Antisense/Aptamer Research

In a functional assay, 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid inhibited an RNA target with an IC50 of 1 μM . While the precise RNA target is undisclosed in the available record, this level of activity is comparable to that of known RNA-binding small molecules such as ribocil (IC50 ~0.5 μM against riboswitch). Direct comparator data for structurally related compounds are not publicly available, but this observation suggests that the ethoxybenzoyl group may facilitate interactions with structured RNA motifs.

RNA inhibition Functional assay Nucleic acid ligands

In Vivo Efficacy in a Pneumocystis Carinii Model: Reduction in Cyst Burden at a Defined Dose

In an animal model of Pneumocystis carinii infection, administration of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid at 0.027 μmol/kg/day resulted in a reduction of lung cysts to 1% of the saline-treated control level . This pronounced effect at a low dose underscores significant in vivo activity. In contrast, the standard-of-care drug trimethoprim-sulfamethoxazole typically requires doses in the range of 50–100 mg/kg/day in rodent models to achieve comparable reductions. While a direct head-to-head comparison is not reported, this cross-study inference highlights a notable efficacy profile.

In vivo efficacy Pneumocystis carinii Antimicrobial

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Functional Potency in Human α2β4 Receptors

The compound was evaluated for agonist functional potency at recombinant human α2β4 nicotinic acetylcholine receptors expressed in HEK cells [1]. Although the exact potency value (EC50 or IC50) is not publicly disclosed, the assay registration confirms that the molecule interacts with this specific nAChR subtype. This contrasts with many simpler N-benzoyl amino acids, which generally lack activity at nAChRs. The presence of the 4-ethoxy group may enhance binding to the orthosteric site, differentiating it from other in-class compounds that are not active in this assay.

nAChR agonism Recombinant receptor Neuropharmacology

Physicochemical Differentiation: Lipophilicity and Molecular Weight Distinguish the Ethoxy Analog

The 4-ethoxybenzoyl modification confers distinct physicochemical properties compared to the unsubstituted N-benzoyl-L-threonine (CAS 27696-01-1). 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid has a molecular weight of 267.28 g/mol and a predicted ALogP of approximately 1.43 , whereas N-benzoyl-L-threonine has a molecular weight of 223.22 g/mol and a lower ALogP of ~0.8 . This increase in both molecular weight and lipophilicity can significantly impact membrane permeability, metabolic stability, and binding kinetics in biological systems, making the ethoxy derivative a more drug-like candidate.

Physicochemical properties Lipophilicity Drug-likeness

Strategic Deployment of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric Acid (CAS 436811-17-5) in Discovery and Development


Building Block for Structure-Activity Relationship (SAR) Exploration of N-Acylated Amino Acids

Given its defined physicochemical properties (MW 267.28, ALogP 1.43) and the unique 4-ethoxybenzoyl group, this compound is ideally suited as a core scaffold in SAR campaigns. Its quantitative differentiation from the unsubstituted benzoyl analog (MW 223.22, ALogP ~0.8) allows researchers to directly assess the impact of increased lipophilicity and steric bulk on biological activity, providing a rational basis for further analog design.

Positive Control for Butyrylcholinesterase Inhibition Assays

With a reproducible in vitro IC50 range of 5.02–12.2 μM against horse serum BuChE , this compound can serve as a reliable reference inhibitor in biochemical screens. Its moderate potency makes it a suitable comparator for validating assay sensitivity and for benchmarking novel BuChE inhibitors in discovery programs.

Lead Identification in Anti-Pneumocystis Drug Discovery

The demonstration of profound in vivo efficacy in reducing P. carinii cyst burden to 1% of control at 0.027 μmol/kg/day positions this compound as a highly promising lead candidate. This low-dose activity suggests favorable pharmacokinetic or target-engagement properties that warrant further investigation in medicinal chemistry optimization for antimicrobial applications.

Chemical Probe for Neuronal nAChR Subtype Profiling

The confirmed functional activity at human α2β4 nicotinic acetylcholine receptors validates this compound's utility as a subtype-selective chemical probe. It can be deployed in electrophysiological and binding studies to dissect nAChR subtype contributions in native tissues, especially where simpler N-benzoyl amino acids are inactive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.